1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
This compound is a urea derivative featuring a naphthalen-1-ylmethyl group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. These analogs highlight the importance of the phenylsulfonyl and naphthalenylmethyl groups in modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-19-22-10-6-9-20-8-4-5-14-25(20)22)29-23-16-15-21-11-7-17-30(26(21)18-23)34(32,33)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBROGDQKHGALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.
Synthesis of the Tetrahydroquinoline Derivative: The tetrahydroquinoline core is synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base.
Urea Formation: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with the sulfonylated tetrahydroquinoline derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Naphthoquinones and sulfonic acids.
Reduction: Sulfides and amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with biological membranes or proteins, while the naphthalene and tetrahydroquinoline moieties can contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity to CAS 1203218-12-5 (MW 481.6) .
Key Structural Differences
- Naphthalen-1-ylmethyl vs.
- Phenylsulfonyl vs. Benzoyl : The sulfonyl group (SO₂) in the target compound may confer stronger hydrogen-bonding interactions with enzyme active sites compared to the carbonyl (C=O) in .
- Tetrahydroquinoline Core: The 1,2,3,4-tetrahydroquinoline scaffold is shared across analogs, but substitutions at the 1-position (e.g., phenylsulfonyl vs. benzoyl) dictate electronic and steric effects .
Pharmacological and Biochemical Implications
While direct activity data for the target compound is absent in the evidence, insights can be extrapolated:
- Enzyme Binding : The phenylsulfonyl group may mimic phosphate moieties in kinase-binding pockets, as seen in sulfonamide-based inhibitors .
- Solubility and Bioavailability : The naphthalenylmethyl group’s hydrophobicity could reduce aqueous solubility compared to tetrahydro-2H-pyran derivatives (e.g., ), necessitating formulation optimization.
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components suggest a diverse range of biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The compound features a naphthalene moiety linked to a tetrahydroquinoline structure through a urea linkage, which enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may enhance binding affinity to enzymes involved in inflammatory pathways.
- Receptor Modulation : Preliminary studies indicate potential interactions with receptors implicated in cancer and inflammation.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, tetrahydroquinoline derivatives have shown efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models .
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The tetrahydroquinoline framework is often associated with cytotoxicity against various cancer cells. For example, related compounds have demonstrated selective toxicity against breast and colon cancer cells .
Analgesic Effects
The analgesic potential of this compound stems from its ability to modulate pain pathways. Similar structures have been reported to inhibit pain responses through interactions with neurotransmitter systems .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve high yields and purity.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Efficacy : Assessing the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies : Elucidating the specific molecular interactions at play within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
